yAP1 protein
Description
Proline-Rich Region and Transcriptional Enhancer Domain
The amino-terminal region of Yes-associated protein 1 contains a proline-rich sequence that distinguishes it from its paralog transcriptional coactivator with PDZ-binding motif. This proline-rich region is located at the very amino terminus and is followed by the transcriptional enhancer domain, which spans amino acids 47 to 154. The transcriptional enhancer domain represents one of the most functionally critical regions of the protein, as it mediates the essential interaction with transcriptional enhancer domain transcription factors.
Structural analysis has revealed that the transcriptional enhancer domain interaction involves two alpha-helices connected by a hydrophobic linker sequence. These helical elements, designated alpha-1 and alpha-2, sequester the transcriptional enhancer domain protein in a manner reminiscent of molecular forceps. The interaction surface encompasses three major binding sites within the transcriptional enhancer domain protein structure, where the alpha-1 helix fits into a relatively large groove, the linker sequence occupies an intermediate site, and the alpha-2 helix nestles into a complementary binding pocket.
The significance of this interaction has been demonstrated through structural studies showing that mutations within the transcriptional enhancer domain can disrupt the complex formation. For instance, the Y421H mutation found in Sveinsson's chorioretinal atrophy eliminates hydrogen bonding interactions and affects hydrophobic contacts between the transcriptional enhancer domain and Yes-associated protein 1, resulting in abrogated complex formation.
WW Domain Variants
The WW domain represents a defining structural feature of Yes-associated protein 1, originally identified through the cloning and characterization of this protein. These domains are small modular protein-protein interaction modules consisting of 30-40 amino acid residues characterized by two invariant tryptophan residues spaced 20 to 22 residues apart. The WW domains adopt a common three-stranded antiparallel beta-sheet fold, where the first conserved tryptophan contributes to the hydrophobic core essential for domain stability.
Yes-associated protein 1 exists in two major isoforms that differ exclusively in the number of WW domains present. Yes-associated protein 1-1 contains a single WW domain located between amino acids 174 and 204, while Yes-associated protein 1-2 contains an additional WW domain positioned between amino acids 233 and 263. The WW domains function as type-1 WW domains, showing preferential recognition of PPxY sequences through binding within the hydrophobic groove of the antiparallel beta-sheet structure.
Structural modeling studies have demonstrated that PPxY peptides adopt the polyproline type II helical conformation when bound to the WW domain. The binding interaction involves canonical contacts between consensus residues within the PPxY motifs and specific residues lining the hydrophobic groove of the WW domain. The pyrrolidine moiety of the first proline within each PPxY motif represents a particularly critical contact point for the interaction.
The functional significance of having one versus two WW domains has been demonstrated through interaction studies. Yes-associated protein 1-1, containing only one WW domain, cannot interact with certain regulatory proteins such as angiomotin, while Yes-associated protein 1-2 with two WW domains can engage these interactions. The two WW domains appear to function as independent units with potentially different binding preferences, although the second WW domain shows less impact on transcriptional activity compared to other structural elements.
SH3-Binding Motif and Transactivation Domain
Following the WW domain region, Yes-associated protein 1 contains an SH3-binding motif that enables interaction with SRC homology 3 domains of various cellular proteins. This domain was historically significant as Yes-associated protein 1 was originally identified through its ability to associate with the SH3 domain of Yes protein tyrosine kinase. The SH3-binding motif provides an additional layer of protein-protein interaction capability beyond the WW domain-mediated contacts.
The transactivation domain represents the largest structural component of Yes-associated protein 1, occupying the carboxy-terminal half of the protein. This domain is characterized by an unstructured, acidic region rich in serine, threonine, and acidic amino acids. The transactivation domain resembles the acidic activation domain of herpes simplex virus VP16, suggesting that Yes-associated protein 1 can directly interact with components of the transcriptional machinery including TFIIB, TBP, TFIIA, and TFIIH.
The transactivation domain exhibits significant structural heterogeneity due to alternative splicing events that generate multiple isoform variants. These splicing variations can introduce or remove specific sequences within the transactivation domain, resulting in different transcriptional potencies among the various isoforms. The modular nature of the transactivation domain allows for fine-tuning of transcriptional output through isoform-specific regulatory mechanisms.
PDZ Domain-Binding Motif
The extreme carboxy-terminus of Yes-associated protein 1 contains a PDZ domain-binding motif composed of the five-amino acid sequence FLTWL. This motif is critical for nuclear translocation and enables binding to PDZ domains of ZO-1 and ZO-2 proteins. The PDZ domain-binding motif represents a key regulatory element that influences the subcellular localization and activity of Yes-associated protein 1.
The PDZ domain-binding motif has been demonstrated to be necessary for the nuclear localization and transcriptional activity of Yes-associated protein 1. Interactions mediated by this motif contribute to the proper subcellular trafficking of the protein and its accumulation in nuclear compartments where it can engage with transcriptional machinery. The PDZ domain-binding motif also facilitates interactions with tight junction proteins, linking Yes-associated protein 1 to cell-cell contact sensing mechanisms.
Properties
CAS No. |
124671-19-8 |
|---|---|
Molecular Formula |
C24H33F17 |
Synonyms |
yAP1 protein |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research and Therapeutics
YAP1 is frequently implicated in tumorigenesis, particularly in solid tumors such as breast, liver, and gastric cancers. Its oncogenic properties are characterized by the following:
- Tumor Growth Promotion : YAP1 overexpression leads to increased cell proliferation and survival, contributing to tumor growth. For instance, hyperactivated YAP1 has been shown to enhance tumor growth in various models .
- Epithelial-to-Mesenchymal Transition : YAP1 facilitates the transition of epithelial cells to a mesenchymal phenotype, promoting invasiveness and metastasis . This process is crucial for cancer progression and resistance to therapies.
- Therapeutic Targeting : Pharmacological inhibition of YAP1 has demonstrated potential in enhancing anti-tumor immunity. In melanoma models, targeting YAP1 improved survival rates by modulating immune responses . Furthermore, the development of inhibitors that specifically target YAP1 signaling pathways is an area of active research.
Regenerative Medicine
YAP1's role extends beyond cancer; it is also pivotal in tissue regeneration and repair:
- Stem Cell Regulation : YAP1 regulates stem cell self-renewal and differentiation. It influences the fate of mesenchymal stem cells (MSCs), which can differentiate into osteoblasts, chondrocytes, and adipocytes . This property makes YAP1 a valuable target for regenerative therapies aimed at treating degenerative diseases such as osteoarthritis and osteoporosis.
- Bone Development : YAP1 is crucial for bone homeostasis, interacting with key transcription factors like RUNX2 and β-catenin to regulate osteogenesis . Its modulation can potentially lead to innovative treatments for bone-related disorders.
Disease Modeling
YAP1's involvement in various diseases makes it a suitable candidate for developing disease models:
- Cancer Models : By manipulating YAP1 expression in cell lines or animal models, researchers can study its role in cancer initiation and progression. This approach helps elucidate the mechanisms underlying tumorigenesis and test new therapeutic strategies .
- Degenerative Disease Models : Utilizing YAP1 in MSCs allows for the investigation of cartilage repair mechanisms. Studies have shown that manipulating YAP1 activity can enhance chondrogenesis, providing insights into potential treatments for cartilage degeneration .
Advanced Research Tools
Recent advancements have led to the development of innovative tools to study YAP1:
- Reporter Systems : A highly sensitive reporter system has been created to monitor endogenous YAP1 activity in living cells. This tool enables researchers to explore upstream signals regulating YAP1/TAZ activity and their implications in regeneration and tumorigenesis .
Summary Table of Applications
Chemical Reactions Analysis
Redox Regulation via Cysteine Residues
YAP1 contains six cysteine residues distributed across two cysteine-rich domains (CRDs):
-
n-CRD : Near the N-terminus (Cys303, Cys310, Cys315)
-
c-CRD : Near the C-terminus (Cys598, Cys620, Cys634)
These residues act as redox sensors, forming intramolecular disulfide bonds under oxidative stress. For example:
Table 1: Key Cysteine Residues in YAP1
| Domain | Cysteine Residues | Role in Redox Sensing |
|---|---|---|
| n-CRD | Cys303, Cys310, Cys315 | Mediates nuclear export signal (NES) masking |
| c-CRD | Cys598, Cys620, Cys634 | Forms disulfide bonds under oxidative stress |
Disulfide Bond Dynamics and Nuclear Localization
YAP1 shuttles between the cytoplasm and nucleus based on redox status:
-
Oxidized state : Disulfide bonds mask the nuclear export signal (NES), trapping YAP1 in the nucleus .
-
Reduced state : Thioredoxin reduces disulfide bonds, exposing NES and promoting cytoplasmic retention .
Key Findings :
-
Deletion of c-CRD cysteine residues (e.g., Cys598Ala) abolishes oxidative stress-induced nuclear localization .
-
Thioredoxin-deficient yeast strains show constitutive nuclear YAP1 activity due to persistent oxidation .
Interactions with Redox Sensors and Transducers
YAP1’s redox regulation involves partnerships with other proteins:
Table 2: Regulatory Protein Interactions
| Protein | Function | Mechanism |
|---|---|---|
| Hyr1/Orp1 | sensor | Forms intermolecular disulfide with Cys598 |
| Ybp1 | Chaperone | Facilitates Hyr1-YAP1 disulfide bond |
| Thioredoxin | Reductase | Reduces oxidized YAP1 to reset localization |
Chemical Modulation of YAP1 Activity
Pharmacological agents targeting YAP1’s redox state or stability:
-
Verteporfin (VP) : Inhibits YAP1-TEAD interaction, reducing nuclear activity .
-
Prostaglandin E2 (PGE2) : Enhances YAP1 transcriptional activity .
-
PROTACs (e.g., CIDD-015087): Promote proteasomal degradation of YAP1 .
Table 3: Chemical Modulators and Effects
Role in Oxidative Protein Folding
In Pichia pastoris, YAP1 overexpression mitigates reactive oxygen species (ROS) during recombinant protein secretion:
-
Restores cytosolic redox potential () by upregulating glutathione metabolism .
-
Deletion of YAP1 causes ROS accumulation and cellular flocculation .
Pathological Implications
Comparison with Similar Compounds
yAP1 vs. TAZ (WWTR1)
Structural Similarities :
- Both yAP1 and TAZ (transcriptional co-activator with PDZ-binding motif) share a conserved WW domain and PDZ-binding motif, enabling interactions with TEAD transcription factors and nuclear localization .
- Neither requires DNA-binding domains, relying instead on protein-protein interactions for transcriptional regulation.
Functional Differences :
- Pathway Specificity : While both are Hippo pathway effectors, TAZ is more sensitive to mechanical cues (e.g., cell stiffness) and regulates mesenchymal stem cell differentiation, whereas yAP1 primarily drives epithelial cell proliferation .
- Disease Roles : yAP1 is strongly linked to immune modulation in PAAD, promoting T-cell exhaustion and tumor-associated macrophage polarization . TAZ is associated with fibrosis and breast cancer metastasis .
Table 1: yAP1 vs. TAZ
yAP1 vs. YY1AP1
Functional Overlap :
Key Differences :
yAP1 vs. RYBP (RING1 and YY1 Binding Protein)
Functional Contrast :
- RYBP is a component of the Polycomb repressive complex (PRC1), which epigenetically silences genes via histone H2A ubiquitination. It interacts with YY1 and RING1, unlike yAP1’s Hippo pathway associations .
- Molecular Weight : RYBP is smaller (24.6 kDa) and contains a RING finger domain critical for E3 ubiquitin ligase activity .
Table 2: yAP1 vs. RYBP
yAP1 vs. AJAP1 (Adherens Junctions Associated Protein 1)
Functional Divergence :
- AJAP1 is a transmembrane protein localized to adherens junctions, regulating cell-cell adhesion and motility .
Structural and Functional Stability Insights
Comparative studies using biophysical techniques (e.g., empirical phase diagrams, radar charts) highlight yAP1’s conformational stability under stress conditions, a critical factor in drug development targeting its 14-3-3 interaction interface . For example, the extended binding interface between yAP1 and 14-3-3σ allows for multiple contact points, making it a model for studying α-β-phosphopeptide interactions .
Preparation Methods
Primary Rat Aortic Smooth Muscle Cell (RASMC) Culture
Primary RASMCs serve as a robust model for studying Yap1 in vascular biology. Cells are cultured in Dulbecco’s Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) under 5% CO₂ at 37°C. Passage 3 cells are typically used for experiments to ensure phenotypic stability. For Yap1 knockdown, lentiviral vectors expressing short hairpin RNA (shRNA) against Yap1 are employed, followed by puromycin selection (5 μg/mL for 1 week). Western blot validation using anti-Yap1 antibodies confirms knockdown efficiency, with whole-cell lysates prepared using M-Per mammalian protein extraction reagent (Promega) and Roche protease inhibitors.
HEK293FT Transient Transfection Systems
HEK293FT cells facilitate recombinant Yap1 expression for phosphorylation studies. Plasmid constructs (e.g., pCIneo-YAP1 mutants) are transfected using lipid-based methods, followed by treatments with pharmacological agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) and calcium ionophore A23187 to activate protein kinase C (PKC). Cells are harvested 48 hours post-transfection, and lysates are prepared in RIPA buffer containing phosphatase inhibitors to preserve phosphorylation states.
Yeast-Based Yap1 Expression and Purification
Saccharomyces cerevisiae Strain Engineering
In S. cerevisiae, HA-tagged Yap1 is expressed from the pRS314 cp HA YAP1 vector. Cells are grown in synthetic defined (SD) medium to mid-log phase (A₆₁₀ = 1.0), harvested by centrifugation, and disrupted using glass beads in 10 mM Tris-HCl (pH 7.0) with β-mercaptoethanol. Trichloroacetic acid (TCA) precipitation is employed to stabilize redox-sensitive forms, followed by resolubilization in iodoacetamide-containing buffers to alkylate free thiols.
Redox-State-Dependent Electrophoresis
Yap1 oxidation status is assessed via non-reducing SDS-PAGE. After H₂O₂ treatment (0.4 mM for 15 min), TCA-lysed samples are alkylated and separated on 12% gels without β-mercaptoethanol. Oxidized Yap1 migrates faster than reduced forms, a phenomenon reversible by dithiothreitol (DTT) pretreatment.
Recombinant Yap1 Fragment Production
c-CRD Domain Purification
The C-terminal cysteine-rich domain (c-CRD) of Yap1 is expressed as a His-Trx2p fusion protein in E. coli. After nickel-affinity chromatography, thrombin cleavage removes the His tag, and the c-CRD is further purified by anion-exchange chromatography on a miniQ column. Redox treatments involve incubation with 2 mM diamide or 1 mM H₂O₂ for 30 minutes, followed by desalting to remove excess oxidants.
Phosphomimetic Mutant Construction
Site-directed mutagenesis generates phospho-defective (e.g., Yap1 5SA: S61A/S109A/S127A/S164A/S401A) and phosphomimetic mutants. PCR primers introduce alanine substitutions at target serines, with constructs verified by Sanger sequencing.
Advanced Proteomic Workflows for Yap1 Complex Analysis
Affinity Purification Mass Spectrometry (AP-MS)
Yap1 interactomes are mapped using FLAG-tagged constructs expressed in HEK293 cells. Cells are treated with phosphatase inhibitors (e.g., sodium vanadate, okadaic acid) to stabilize phosphorylation-dependent interactions. Anti-FLAG M2 magnetic beads immunoprecipitate Yap1 complexes, which are eluted with 3xFLAG peptide and analyzed by LC-MS/MS.
Blue Native PAGE (BN-PAGE) for Complex Separation
Native Yap1 complexes are resolved on 4–16% gradient gels, excised into 64 slices, and subjected to in-gel trypsin digestion. Phosphopeptides are enriched using TiO₂ columns, revealing phosphorylation-dependent migration shifts (e.g., TEAD dissociation upon S127 phosphorylation).
Post-Translational Modification Analysis
Phosphorylation Site Mapping
PKC-mediated phosphorylation at S61, S127, and S164 is detected by Phos-tag SDS-PAGE. HEK293FT cells co-expressing Yap1 and constitutively active PKCα are lysed in urea buffer, and phospho-Yap1 is visualized using anti-pS127 antibodies.
SUMOylation Assays
YAP1 SUMOylation at K97/K280 is induced by cold shock (4°C for 1 hour). Cells are lysed in SUMOylation buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 2 mM N-ethylmaleimide), and SUMO-conjugated Yap1 is immunoprecipitated with anti-SUMO2/3 antibodies.
Table 2: Common Yap1 Mutants and Functional Impacts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
